molecular formula C21H25N3O3S B3448954 (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone

(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone

Cat. No.: B3448954
M. Wt: 399.5 g/mol
InChI Key: VKZBJFDYYILWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a piperazine ring, and a pyrrolidine sulfonyl group attached to a phenyl methanone moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Attachment of the Phenyl Group: The phenyl group is then introduced to the piperazine ring via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is synthesized separately through the reaction of pyrrolidine with sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the phenyl-piperazine intermediate with the pyrrolidine sulfonyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyl-piperazin-1-yl)-[4-(methylsulfonyl)-phenyl]-methanone
  • (4-Phenyl-piperazin-1-yl)-[4-(ethylsulfonyl)-phenyl]-methanone
  • (4-Phenyl-piperazin-1-yl)-[4-(butylsulfonyl)-phenyl]-methanone

Uniqueness

(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(23-16-14-22(15-17-23)19-6-2-1-3-7-19)18-8-10-20(11-9-18)28(26,27)24-12-4-5-13-24/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZBJFDYYILWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Reactant of Route 2
Reactant of Route 2
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Reactant of Route 5
Reactant of Route 5
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Reactant of Route 6
Reactant of Route 6
(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.